molecular formula C15H20N4O B14998091 6-Tert-butyl-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B14998091
M. Wt: 272.35 g/mol
InChI Key: SJUNAOGTVZHHJA-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a tert-butyl group, an ethylphenyl group, and an amino group attached to the triazine ring

Preparation Methods

The synthesis of 6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.

    Attachment of the ethylphenyl group: This can be done through a substitution reaction using an appropriate ethylphenyl derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient reaction conditions.

Chemical Reactions Analysis

6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other similar compounds, such as:

    4-AMINO-6-TERT-BUTYL-3-THIOXO-3,4-DIHYDRO-1,2,3-TRIAZIN-5 (2H)-ONE: This compound has a similar triazine ring structure but differs in the presence of a thioxo group instead of an ethylphenyl group.

    4-AMINO-6-TERT-BUTYL-3-MERCAPTO-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This compound also has a similar triazine ring structure but contains a mercapto group instead of an ethylphenyl group.

The uniqueness of 6-TERT-BUTYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

6-tert-butyl-3-(2-ethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H20N4O/c1-5-10-8-6-7-9-11(10)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-9H,5H2,1-4H3,(H2,16,17,19,20)

InChI Key

SJUNAOGTVZHHJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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